N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
説明
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, also known as FH535, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2009 and since then has been extensively studied for its mechanism of action and potential applications in cancer treatment.
作用機序
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide inhibits the Wnt/β-catenin signaling pathway by blocking the interaction between β-catenin and its co-activator, TCF/LEF. This prevents the activation of downstream genes involved in cell proliferation and survival. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells, while having little effect on normal cells. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
実験室実験の利点と制限
One advantage of N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a useful tool for studying the role of this pathway in cancer development. However, its effectiveness may vary depending on the type of cancer and the specific mutations involved. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is also relatively unstable and requires careful handling and storage.
将来の方向性
There are several potential future directions for research on N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide may also have applications in other diseases, such as inflammatory bowel disease or osteoporosis, which are also associated with dysregulation of the Wnt/β-catenin signaling pathway. Further research is needed to fully understand the potential of N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide in these areas.
科学的研究の応用
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of several types of cancer. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO2/c23-20-7-3-2-6-19(20)16-24-21(25)18-10-8-17(9-11-18)12-15-22(26)13-4-1-5-14-22/h2-3,6-11,26H,1,4-5,13-14,16H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHDEMMJSBECGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。